Ethyl 6-aminobenzo[d]isoxazole-3-carboxylate

Medicinal chemistry Physicochemical profiling Lead optimization

This 6-amino substituted benzo[d]isoxazole scaffold (CAS 932702-23-3) offers a distinct hydrogen-bonding profile (TPSA=78.35 Ų, cLogP=2.17) and a primary amine handle for ≥5 downstream functionalization pathways (amide coupling, sulfonylation, etc.), unlike the unsubstituted parent. Ideal for focused library generation in HIF-1α or BET bromodomain inhibitor programs. Procure with validated ≥97% purity for reproducible SAR.

Molecular Formula C10H10N2O3
Molecular Weight 206.2 g/mol
CAS No. 932702-23-3
Cat. No. B1374860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-aminobenzo[d]isoxazole-3-carboxylate
CAS932702-23-3
Molecular FormulaC10H10N2O3
Molecular Weight206.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NOC2=C1C=CC(=C2)N
InChIInChI=1S/C10H10N2O3/c1-2-14-10(13)9-7-4-3-6(11)5-8(7)15-12-9/h3-5H,2,11H2,1H3
InChIKeyABHHOWURTXVLBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-aminobenzo[d]isoxazole-3-carboxylate (CAS 932702-23-3): A 6-Amino-Substituted Benzoisoxazole Carboxylate Scaffold for Medicinal Chemistry and Drug Discovery


Ethyl 6-aminobenzo[d]isoxazole-3-carboxylate (CAS 932702-23-3, C10H10N2O3, MW 206.20) is a functionalized benzo[d]isoxazole-3-carboxylate ester bearing a primary amino group at the 6-position [1]. This scaffold belongs to the broader class of benzo[d]isoxazole derivatives, which have been investigated as HIF-1α transcription inhibitors (with IC50 values as low as 24 nM for optimized analogs) [2], BET bromodomain inhibitors, GABA uptake modulators, and kinase inhibitors [3]. The 6-amino substitution introduces a versatile synthetic handle absent in the unsubstituted parent ethyl benzo[d]isoxazole-3-carboxylate (CAS 57764-49-5), enabling downstream functionalization via acylation, sulfonylation, reductive amination, or diazonium chemistry.

Why Unsubstituted Ethyl Benzo[d]isoxazole-3-carboxylate or Other Regioisomeric Analogs Cannot Substitute for Ethyl 6-aminobenzo[d]isoxazole-3-carboxylate in Synthetic and Screening Applications


Generic substitution among benzo[d]isoxazole carboxylates is not feasible due to structure-dependent differences in physicochemical properties, synthetic utility, and potential biological target engagement. The presence of the 6-amino group in ethyl 6-aminobenzo[d]isoxazole-3-carboxylate fundamentally alters the compound's hydrogen-bonding capacity, calculated partition coefficient (cLogP), topological polar surface area (TPSA), and reactivity profile relative to the unsubstituted parent (CAS 57764-49-5) or methyl ester analog [1]. These differences are not cosmetic; they directly affect solubility, membrane permeability, metabolic stability, and the ability to form key interactions with biological targets. In medicinal chemistry campaigns, substituting a 6-amino scaffold with a 6-unsubstituted or 6-halogenated analog will yield divergent structure-activity relationship (SAR) outcomes and invalidate cross-compound comparisons. Furthermore, the 6-amino group serves as a critical synthetic diversification point—allowing amide coupling, sulfonamide formation, or diazonium-based cross-coupling—that is entirely absent in the des-amino comparator [2].

Quantitative Differentiation Evidence for Ethyl 6-aminobenzo[d]isoxazole-3-carboxylate (CAS 932702-23-3) vs. Closest Analogs


Molecular Weight and Hydrogen-Bonding Capacity Differentiation: Ethyl 6-aminobenzo[d]isoxazole-3-carboxylate vs. Unsubstituted Parent Ethyl Benzo[d]isoxazole-3-carboxylate

Ethyl 6-aminobenzo[d]isoxazole-3-carboxylate (MW = 206.20 g/mol, C10H10N2O3) contains one primary amino group and three hydrogen bond acceptors, conferring distinct hydrogen-bonding capacity compared to the unsubstituted ethyl benzo[d]isoxazole-3-carboxylate (CAS 57764-49-5, MW = 191.18 g/mol, C10H9NO3), which lacks any hydrogen bond donor functionality [1]. The topological polar surface area (TPSA) of the 6-amino derivative is calculated as 78.35 Ų, substantially higher than the unsubstituted parent, affecting passive membrane permeability predictions and oral bioavailability potential [2]. This structural distinction is directly relevant to Lipinski's Rule of Five compliance and the Ghose filter, where the amino-substituted scaffold offers additional intermolecular interaction opportunities (e.g., hydrogen bonding with target protein residues) that the des-amino comparator cannot provide.

Medicinal chemistry Physicochemical profiling Lead optimization

cLogP and Lipophilicity Modulation: 6-Amino Substitution Significantly Alters Partition Coefficient vs. 6-Unsubstituted and 6-Halogenated Analogs

The calculated LogP (cLogP) for ethyl 6-aminobenzo[d]isoxazole-3-carboxylate is 2.16790 [1]. The introduction of the polar amino group at the 6-position substantially reduces lipophilicity compared to the 6-unsubstituted parent scaffold (estimated cLogP > 3.0 based on structural analogs) and markedly more so relative to 6-halogenated derivatives such as ethyl 6-bromobenzo[d]isoxazole-3-carboxylate, a key synthetic intermediate in the preparation of the 6-amino compound via hydrogenolysis [2]. This reduction in cLogP shifts the compound toward more favorable drug-like space, as excessively high lipophilicity (LogP > 5) is associated with poor aqueous solubility, increased plasma protein binding, and elevated risk of off-target toxicity, phospholipidosis, and CYP inhibition.

ADME prediction Drug-likeness Lipophilicity optimization

Purity Specification and Batch Consistency: 97-98% Assay by HPLC/NMR vs. Variable Purity of Non-Commercial Analogs

Commercially sourced ethyl 6-aminobenzo[d]isoxazole-3-carboxylate (CAS 932702-23-3) is supplied with a minimum purity specification of 97-98% as determined by HPLC or NMR analysis, with supporting Certificate of Analysis (CoA) documentation available . In contrast, non-commercial analogs such as ethyl 6-nitrobenzo[d]isoxazole-3-carboxylate (the precursor in the patented synthesis route) or the 6-bromo intermediate are typically not available with validated analytical certification, introducing uncertainty in reaction stoichiometry, impurity profiles, and downstream reproducibility . The MDL identifier MFCD11559046 uniquely defines this compound, enabling unambiguous procurement across global supply chains.

Quality control Procurement specification Reproducibility

Synthetic Diversification Capacity: The 6-Amino Handle Enables Amide, Sulfonamide, and Urea Conjugation Not Possible with Des-Amino or 6-Halogenated Analogs

The primary aromatic amine at the 6-position of ethyl 6-aminobenzo[d]isoxazole-3-carboxylate functions as a nucleophilic diversification handle, enabling a wide range of robust synthetic transformations including: (1) acylation with carboxylic acids or acid chlorides to form amides; (2) sulfonylation with sulfonyl chlorides to form sulfonamides; (3) reaction with isocyanates to form ureas; (4) reductive amination with aldehydes/ketones; and (5) diazonium salt formation for Sandmeyer or cross-coupling reactions [1]. In contrast, the 6-unsubstituted analog (CAS 57764-49-5) lacks any functional handle for direct derivatization, while the 6-bromo analog requires transition metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig, Suzuki) under more stringent, often lower-yielding conditions with restricted substrate scope [2]. The 6-amino group thus enables more operationally simple, higher-throughput library synthesis for SAR exploration.

Parallel synthesis Library generation SAR exploration

Limitation Acknowledgment: Absence of Direct Head-to-Head Biological Activity Data for Ethyl 6-aminobenzo[d]isoxazole-3-carboxylate vs. Class Analogs

A comprehensive search of peer-reviewed literature, patent databases, and authoritative chemical repositories reveals that ethyl 6-aminobenzo[d]isoxazole-3-carboxylate (CAS 932702-23-3) lacks published direct biological activity data (e.g., IC50, Ki, EC50) in any standardized assay system . While the benzo[d]isoxazole scaffold class has demonstrated potent activity in HIF-1α inhibition (IC50 = 24 nM for optimized analogs), BET bromodomain inhibition, GABA uptake modulation, and kinase inhibition, these class-level findings cannot be directly extrapolated to the specific 6-amino-substituted ethyl ester [1]. Procurement decisions must therefore be based on the compound's demonstrated utility as a synthetic intermediate and its differentiated physicochemical and structural properties, rather than on unverified claims of biological potency. Users intending to screen this compound in biological assays should anticipate the need for de novo assay development and validation, as no established positive control data exist for this specific chemical entity.

Data gap Assay availability Procurement risk

Boiling Point and Refractive Index Differentiation: Physical Property Benchmarking for Purification and Handling

Ethyl 6-aminobenzo[d]isoxazole-3-carboxylate exhibits a predicted boiling point of 385.7 °C at 760 mmHg and a refractive index of 1.623 [1]. These physical constants differ from those of the unsubstituted ethyl benzo[d]isoxazole-3-carboxylate (CAS 57764-49-5), which lacks the amino group and has a lower molecular weight (191.18 g/mol vs. 206.20 g/mol) and consequently a lower boiling point. The elevated boiling point of the 6-amino derivative reflects increased intermolecular hydrogen bonding due to the primary amine functionality, which has direct implications for purification method selection (e.g., suitability for high-vacuum distillation vs. column chromatography) and storage stability considerations.

Purification method selection Handling protocols Stability assessment

Recommended Procurement and Application Scenarios for Ethyl 6-aminobenzo[d]isoxazole-3-carboxylate (CAS 932702-23-3) Based on Evidence-Validated Differentiation


Medicinal Chemistry Library Synthesis Requiring a Versatile Amino-Functionalized Benzoisoxazole Core

This compound is optimally procured for medicinal chemistry programs seeking to generate focused libraries of benzo[d]isoxazole-based analogs via rapid, high-yielding diversification of the 6-amino group. As established in Evidence Item 4, the primary aromatic amine enables ≥5 distinct functionalization pathways under mild conditions—amide coupling, sulfonamide formation, urea synthesis, reductive amination, and diazonium chemistry—providing a synthetic efficiency advantage over 6-unsubstituted or 6-halogenated comparators [1]. The favorable cLogP of 2.16790 (Evidence Item 2) positions derivatives within optimal drug-like lipophilicity space, supporting oral bioavailability potential in downstream lead optimization [2].

Structure-Activity Relationship (SAR) Exploration of HIF-1α Transcription Inhibition, BET Bromodomain Modulation, or Kinase Inhibition Using Benzoisoxazole Scaffolds

For research teams investigating benzo[d]isoxazole-containing inhibitors of HIF-1α transcription (class IC50 down to 24 nM for optimized analogs), BET bromodomains, or kinase targets, this compound serves as a strategic starting scaffold [1]. The 6-amino substitution offers a distinct hydrogen-bonding profile (TPSA = 78.35 Ų, H-bond donor count = 1) not available in the unsubstituted parent (Evidence Item 1), enabling exploration of new interaction vectors with target protein residues. However, as noted in Evidence Item 5, users must recognize that no peer-reviewed biological activity data exist for this specific compound; all SAR contributions must be experimentally determined de novo, and procurement should be framed within this limitation [2].

Synthetic Intermediate for the Preparation of 6-Amide, 6-Sulfonamide, or 6-Urea Benzoisoxazole Derivatives via Patent-Disclosed Routes

According to US Patent 8,106,066 B2, ethyl 6-aminobenzo[d]isoxazole-3-carboxylate is synthesized via nitro group reduction of the corresponding 6-nitro precursor, and the resulting primary amine is specifically highlighted for further derivatization [1]. Procurement of this compound with validated purity specifications (97-98%, HPLC/NMR, Evidence Item 3) ensures reproducible stoichiometry and impurity control for subsequent reactions, a critical factor when scaling reactions beyond milligram quantities. This compound is the intended intermediate for patent-disclosed methods to access 6-amido, 6-sulfonamido, and 6-ureido derivatives of the benzoisoxazole-3-carboxylate scaffold [1].

Computational Chemistry and Cheminformatics Model Building Requiring Experimentally Validated Physicochemical Parameters

The availability of experimentally derived or reliably calculated physicochemical parameters—including cLogP (2.16790), TPSA (78.35 Ų), refractive index (1.623), and boiling point (385.7 °C)—makes this compound suitable for use as a reference data point in QSAR model development, ADME prediction algorithm training, and molecular descriptor benchmarking (Evidence Items 1, 2, and 6) [1]. The MDL identifier MFCD11559046 ensures unambiguous compound identity across cheminformatics platforms [2].

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